N-(5-Bromo-4-chloro-1H-indol-3-yl)acetamide
Overview
Description
“N-(5-Bromo-4-chloro-1H-indol-3-yl)acetamide” is a derivative of indole, a significant heterocyclic system found in natural products and drugs . Indole derivatives are important types of molecules that play a main role in cell biology . They are used in the treatment of various disorders in the human body .
Molecular Structure Analysis
The molecular structure of indole derivatives like “N-(5-Bromo-4-chloro-1H-indol-3-yl)acetamide” is complex, with a benzenoid nucleus and excessive π-electrons delocalization, making them aromatic in nature . The specific molecular structure of “N-(5-Bromo-4-chloro-1H-indol-3-yl)acetamide” was not found in the retrieved papers.Scientific Research Applications
Histochemical Studies
5-Bromo-4-chloro-3-indolyl-n-acetaminide: is widely used in histochemistry as a substrate for the enzyme beta-galactosidase . When this enzyme acts on the compound, it cleaves the glycosidic bond to yield 5-bromo-4-chloro-3-hydroxy-1H-indole , which then dimerizes to form an intensely blue product. This reaction is crucial for visualizing the activity of beta-galactosidase in tissues and cells, aiding in the study of gene expression and cellular localization.
Bacteriology
In bacteriology, the compound serves as an indicator for detecting the presence of beta-galactosidase-producing bacteria . The blue coloration that results from the enzymatic reaction allows for easy identification of bacterial colonies that carry the lac+ genotype , which is essential for studies involving lactose metabolism and genetic regulation in bacteria.
Molecular Cloning
5-Bromo-4-chloro-3-indolyl-n-acetaminide: is employed in molecular cloning for blue-white screening . This technique is used to distinguish between bacterial colonies that have successfully incorporated foreign DNA (white colonies) and those that have not (blue colonies). The compound’s role as a chromogenic substrate is pivotal in simplifying the identification of recombinant bacteria.
Enzyme Substrates in Biochemical Assays
The compound is also utilized as a substrate in various biochemical assays to measure enzyme activity . Its ability to produce a color change upon enzymatic action makes it a valuable tool for quantifying the presence or activity of specific enzymes within a sample.
Pigment Precursor Studies
As a colorless pigment precursor, 5-Bromo-4-chloro-3-indolyl-n-acetaminide can be transformed into colored compounds through biological mechanisms . Research in this area contributes to our understanding of pigment formation and its regulation in living organisms.
Diagnostic Indicators
In diagnostic applications, the compound is used as an indicator, particularly in the form of enzyme substrates . Its chromogenic properties are exploited to visually indicate the outcome of diagnostic tests, such as those for enzyme deficiencies or metabolic disorders.
Mechanism of Action
Target of Action
The primary target of 5-Bromo-4-chloro-3-indolyl-n-acetaminide is N-acetylglucosaminidase , an enzyme involved in the breakdown of complex carbohydrates .
Mode of Action
5-Bromo-4-chloro-3-indolyl-n-acetaminide interacts with N-acetylglucosaminidase, serving as a substrate for the enzyme
Biochemical Pathways
The compound is involved in the metabolic pathways related to the breakdown of complex carbohydrates, specifically those involving N-acetylglucosaminidase
Result of Action
It is known to serve as a substrate for N-acetylglucosaminidase
properties
IUPAC Name |
N-(5-bromo-4-chloro-1H-indol-3-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2O/c1-5(15)14-8-4-13-7-3-2-6(11)10(12)9(7)8/h2-4,13H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDICQKIOOQWFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CNC2=C1C(=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001264065 | |
Record name | N-(5-Bromo-4-chloro-1H-indol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001264065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-4-chloro-1H-indol-3-yl)acetamide | |
CAS RN |
1330750-19-0 | |
Record name | N-(5-Bromo-4-chloro-1H-indol-3-yl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Bromo-4-chloro-1H-indol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001264065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.